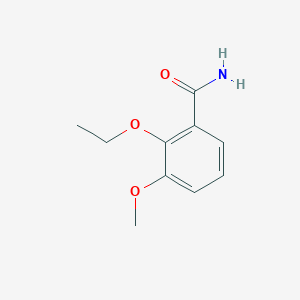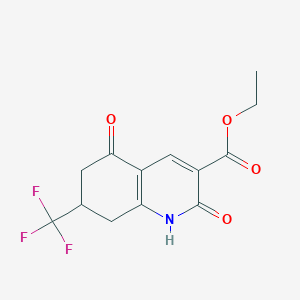
Ethyl 2,5-dioxo-7-(trifluoromethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,5-dioxo-7-(trifluoromethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical and physical properties. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,5-dioxo-7-(trifluoromethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to achieve the desired purity levels required for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2,5-dioxo-7-(trifluoromethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2,5-dioxo-7-(trifluoromethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 2,5-dioxo-7-(trifluoromethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 4-(3-methoxyphenyl)-2,5-dioxo-7-(2-thienyl)-1-[2-(trifluoromethyl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate
- Ethyl 4-(1,3-benzodioxol-5-yl)-2,5-dioxo-7-(2-thienyl)-1-[3-(trifluoromethyl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate
Uniqueness
Ethyl 2,5-dioxo-7-(trifluoromethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific trifluoromethyl substitution, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties can enhance its biological activity and make it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C13H12F3NO4 |
|---|---|
Molekulargewicht |
303.23 g/mol |
IUPAC-Name |
ethyl 2,5-dioxo-7-(trifluoromethyl)-1,6,7,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C13H12F3NO4/c1-2-21-12(20)8-5-7-9(17-11(8)19)3-6(4-10(7)18)13(14,15)16/h5-6H,2-4H2,1H3,(H,17,19) |
InChI-Schlüssel |
NUYXOVCXRNOBFW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC2=C(CC(CC2=O)C(F)(F)F)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



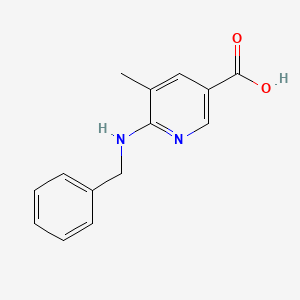


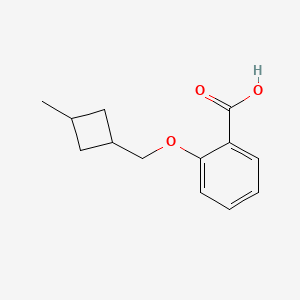
![Ethyl2,4-dichlorothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B15229750.png)
![Tert-butyl1-cyano-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B15229769.png)
![5-(4-Methoxy-[1,1'-biphenyl]-3-yl)oxazol-2-amine](/img/structure/B15229777.png)
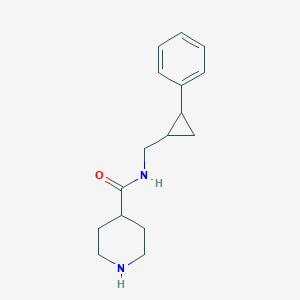
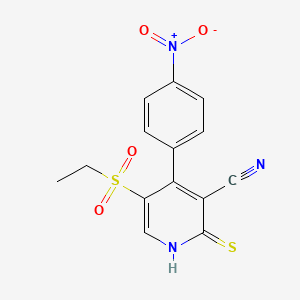

![Methyl2-{[(3-methyloxetan-3-yl)methyl]amino}but-3-enoate](/img/structure/B15229803.png)

